5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid
Overview
Description
5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid is a compound used for proteomics research . Its molecular formula is C10H8N2O3, and it has a molecular weight of 204.18 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C10H8N2O3 . Further details about its structure are not available in the retrieved data.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not detailed in the retrieved data, apart from its molecular formula (C10H8N2O3) and molecular weight (204.18) .Scientific Research Applications
Synthetic Chemistry Approaches
The synthesis and structural diversity of coordination polymers constructed from semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands demonstrate significant potential in the development of new materials with unique properties (Cheng et al., 2017). Another study highlights the synthesis of new pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives, showcasing efficient methods for creating N-fused heterocycles (Ghaedi et al., 2015).
Luminescent Sensing
Lanthanide-Cadmium heterometal-organic frameworks exhibit excellent chemical stability and potential as luminescent sensors for multi-responsive cations and organic amines, indicating their applicability in naked sensing technologies (Ding et al., 2017). Similarly, Zinc(II)/Co(II) coordination polymers based on a pyridinephenyl bifunctional ligand show outstanding luminescence sensing exploration, particularly in sensing Fe3+ cations and certain anions and antibiotics in aqueous solutions (Xue et al., 2021).
Crystal Structure Analysis
Studies on the synthesis and structural investigation of triorganostannyl esters of pyridinylimino substituted aminobenzoic acids provide insights into how these compounds' coordination to metal centers affects their photophysical properties and the conformation of ligands, offering a deeper understanding of their structural and physicochemical properties (Tzimopoulos et al., 2010).
Complex Molecule Synthesis
The decarboxylative coupling of heteroaromatic carboxylic acids with aryl halides, facilitated by a Pd(0) carbene complex, leads to the formation of heteroaromatic biaryls, showcasing a method for creating complex molecular structures through catalysis (Nandi et al., 2012).
Mechanism of Action
Target of Action
A molecular simulation study was performed on a similar compound, which showed potent in vitro antipromastigote activity . The compound had a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .
Mode of Action
Based on the molecular simulation study mentioned above, it can be inferred that the compound might interact with its target through a fitting pattern in the active site .
Result of Action
The compound’s potential antipromastigote activity suggests it may have significant effects at the molecular and cellular levels .
Properties
IUPAC Name |
5-methyl-3-pyridin-4-yl-1,2-oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOBCXXYJKABST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349621 | |
Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90771-23-6 | |
Record name | 5-Methyl-3-pyridin-4-yl-isoxazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80349621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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